3-Chloro-2-hydroxybenzene-1-sulfonyl chloride
CAS No.: 1261585-06-1
Cat. No.: VC2842847
Molecular Formula: C6H4Cl2O3S
Molecular Weight: 227.06 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261585-06-1 |
|---|---|
| Molecular Formula | C6H4Cl2O3S |
| Molecular Weight | 227.06 g/mol |
| IUPAC Name | 3-chloro-2-hydroxybenzenesulfonyl chloride |
| Standard InChI | InChI=1S/C6H4Cl2O3S/c7-4-2-1-3-5(6(4)9)12(8,10)11/h1-3,9H |
| Standard InChI Key | UMPRDPHNEBXAGD-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C(=C1)Cl)O)S(=O)(=O)Cl |
| Canonical SMILES | C1=CC(=C(C(=C1)Cl)O)S(=O)(=O)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular Structure
3-Chloro-2-hydroxybenzene-1-sulfonyl chloride is an organosulfur compound characterized by a benzene ring substituted with multiple functional groups. The compound features a sulfonyl chloride group (-SO₂Cl) at position 1, a hydroxyl group (-OH) at position 2, and a chlorine atom at position 3 of the benzene ring. This specific arrangement of substituents contributes to its unique chemical reactivity and potential applications .
Identification Parameters
The compound is classified under various identification systems as outlined in Table 1:
| Parameter | Value |
|---|---|
| Chemical Formula | C₆H₄Cl₂O₃S |
| Molecular Weight | 227.06 g/mol |
| CAS Registry Number | 1261585-06-1 |
| PubChem CID | 55280569 |
| IUPAC Name | 3-chloro-2-hydroxybenzenesulfonyl chloride |
| Creation in Database | 2012-01-24 |
| Latest Database Update | 2025-04-05 |
Table 1: Identification parameters of 3-Chloro-2-hydroxybenzene-1-sulfonyl chloride
Chemical Nomenclature and Synonyms
The compound is known by several synonyms in scientific literature and chemical databases, emphasizing its importance in different research contexts:
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3-chloro-2-hydroxybenzene-1-sulfonyl chloride
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3-chloro-2-hydroxybenzenesulfonyl chloride
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3-chloro-2-hydroxybenzene-1-sulfonylchloride
These naming variations follow standard chemical nomenclature principles while describing the same molecular entity .
Physical and Chemical Properties
Physical Characteristics
3-Chloro-2-hydroxybenzene-1-sulfonyl chloride typically appears as a crystalline solid under standard laboratory conditions. Its physical properties are influenced by the presence of both polar groups (hydroxyl and sulfonyl chloride) and nonpolar regions (benzene ring), affecting its solubility profile in various solvents.
Reactive Functional Groups
The compound contains three key functional groups that determine its chemical behavior:
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Sulfonyl chloride group (-SO₂Cl): Highly reactive toward nucleophiles, making it valuable for various substitution reactions
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Hydroxyl group (-OH): Contributes to hydrogen bonding capabilities and potential acid-base interactions
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Chlorine substituent: Modifies the electronic properties of the benzene ring and may participate in coupling reactions
This combination of functional groups creates a chemically versatile molecule with applications in diverse synthetic pathways.
Chemical Reactivity and Reaction Mechanisms
Nucleophilic Reactions
The sulfonyl chloride group in 3-Chloro-2-hydroxybenzene-1-sulfonyl chloride is highly electrophilic and readily undergoes nucleophilic substitution reactions. Common nucleophiles that react with this compound include:
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Amines: Resulting in the formation of sulfonamides
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Alcohols: Producing sulfonate esters
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Thiols: Forming thiosulfonate derivatives
These reactions proceed via nucleophilic attack at the sulfur atom of the sulfonyl chloride group, with displacement of the chloride ion as a leaving group.
Influence of Hydroxyl Group
The presence of the hydroxyl group at the ortho position relative to the sulfonyl chloride creates interesting reactivity patterns. This positioning may:
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Enable intramolecular hydrogen bonding
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Influence the orientation of incoming nucleophiles
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Modify the electrophilicity of the sulfonyl chloride group through electronic effects
These factors collectively contribute to the unique chemical behavior observed in reactions involving this compound.
Synthesis Methods and Industrial Production
Synthetic Routes
Several synthetic pathways could potentially be employed for the preparation of 3-Chloro-2-hydroxybenzene-1-sulfonyl chloride:
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Direct sulfonation of 3-chloro-2-hydroxybenzene followed by conversion to the sulfonyl chloride using chlorinating agents
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Chlorination of 2-hydroxybenzenesulfonic acid derivatives
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Regioselective functionalization of appropriately substituted benzene derivatives
The specific choice of synthetic route would depend on reagent availability, desired scale, and consideration of potential side reactions.
Reaction Conditions
The synthesis typically requires controlled conditions including:
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Temperature management to avoid decomposition of reactive intermediates
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Anhydrous reaction environments when working with moisture-sensitive chlorinating agents
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Careful pH control during workup procedures to preserve the functional groups
Applications in Chemical Research
Synthetic Applications
3-Chloro-2-hydroxybenzene-1-sulfonyl chloride serves as a valuable building block in organic synthesis due to its multiple functional groups. Its applications include:
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Preparation of sulfonamide-based pharmaceutical intermediates
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Synthesis of sulfonate esters for use as protecting groups or leaving groups
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Development of specialty chemicals for research applications
The presence of multiple reactive sites allows for selective functionalization to generate diverse molecular architectures.
Comparative Analysis with Related Compounds
Structural Analogs
Table 2 presents a comparison of 3-Chloro-2-hydroxybenzene-1-sulfonyl chloride with structurally related compounds:
| Compound | Key Structural Differences | Expected Reactivity Differences |
|---|---|---|
| 2-Hydroxybenzene-1-sulfonyl chloride | Lacks chlorine at position 3 | Higher reactivity due to less steric hindrance |
| 3-Bromo-2-hydroxybenzene-1-sulfonyl chloride | Contains bromine instead of chlorine | Similar reactivity with slightly different electronic effects |
| 2-Hydroxy-5-chlorobenzene-1-sulfonyl chloride | Chlorine at position 5 instead of 3 | Different regioselectivity in electrophilic reactions |
Table 2: Comparative analysis of 3-Chloro-2-hydroxybenzene-1-sulfonyl chloride with structural analogs
Structure-Activity Relationships
The positioning of substituents on the benzene ring significantly influences the compound's chemical and potential biological properties:
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The ortho-hydroxyl group relative to the sulfonyl chloride affects the electrophilicity of the sulfur center
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The meta-chlorine substituent influences the electronic distribution across the aromatic system
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The combined electronic effects of all substituents determine reactivity patterns in various chemical transformations
Research Gaps and Future Directions
Current Knowledge Limitations
Despite its potential utility, several knowledge gaps exist regarding 3-Chloro-2-hydroxybenzene-1-sulfonyl chloride:
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Limited published studies on its specific reaction kinetics
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Incomplete characterization of its full spectrum of chemical transformations
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Sparse information on potential biological activities
Promising Research Directions
Future research efforts could productively focus on:
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Developing greener synthetic routes to this compound
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Exploring its applications in click chemistry and bioconjugation
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Investigating structure-activity relationships in potential biological applications
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Computational studies to predict reactivity patterns and selectivity
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